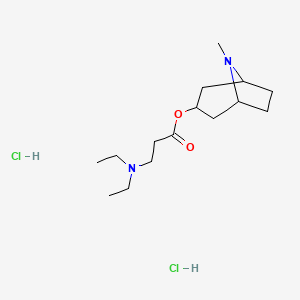
Nitrofarin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrofarin sodium is a complex organic compound with a unique structure that combines a chromenone core with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitrofarin sodium typically involves the reaction of 4-nitrobenzaldehyde with a suitable chromenone derivative under basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced techniques such as microwave-assisted synthesis or catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrofarin sodium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further oxidized nitrophenyl derivatives.
Applications De Recherche Scientifique
Nitrofarin sodium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Nitrofarin sodium involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-[1-(4-nitrophenyl)-3-oxopentyl]-2-oxo-2H-thiochrome n-4-olate: This compound has a similar structure but includes a thiochrome moiety.
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
Nitrofarin sodium is unique due to its combination of a chromenone core and a nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87746-77-8 |
|---|---|
Formule moléculaire |
C20H16NNaO6 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
sodium;3-[1-(4-nitrophenyl)-3-oxopentyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C20H17NO6.Na/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24;/h3-10,16,23H,2,11H2,1H3;/q;+1/p-1 |
Clé InChI |
KTJDZPAQSWSXKZ-UHFFFAOYSA-M |
SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
SMILES canonique |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


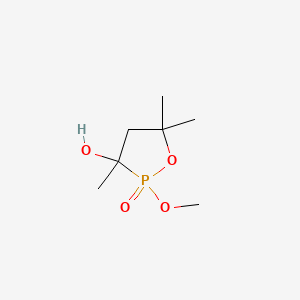
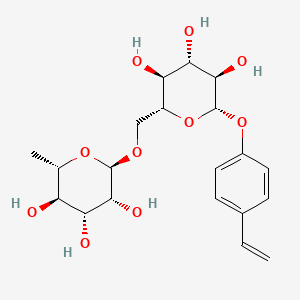
![5-[(4-Dimethylaminophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1660992.png)
![6-(1,5-Diphenylpyrazol-3-yl)-2-phenylbenzo[de]isoquinoline-1,3-dione](/img/structure/B1660994.png)
![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)

![2,2,2-Trichloro-N-[tris(dimethylamino)-lambda5-phosphanylidene]acetamide](/img/structure/B1660998.png)
![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)
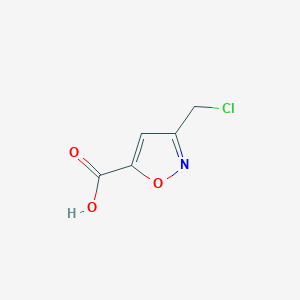
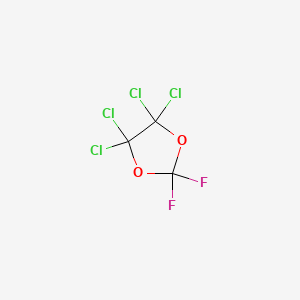
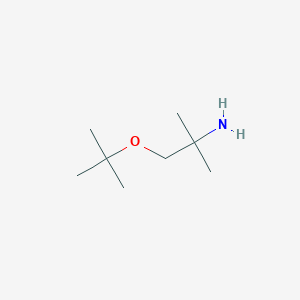
![3-Bromo-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1661007.png)

